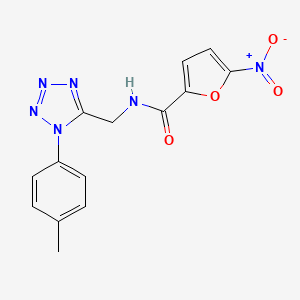

![molecular formula C14H9F2N3OS B2686467 N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203284-28-9](/img/structure/B2686467.png)

N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazole (BTD) is recognized to possess potent pharmacological activities including anticancer potential . It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .

Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole motif has been extensively researched for use in photovoltaics or as fluorescent sensors . According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .

Physical And Chemical Properties Analysis

The optical and electrochemical properties of compounds based on benzo[c][1,2,5]thiadiazole showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Applications De Recherche Scientifique

-

Luminescent Sensing

- Field: Inorganic Chemistry

- Application: Thiazole- and Thiadiazole-Based Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) are used in the applicative field of luminescent sensing .

- Method: Luminescent materials release energy in the form of electromagnetic radiation in the visible region in response to external stimuli . MOFs are hybrid organic/inorganic 3D coordination polymers with open structures deriving from the self-assembly of poly (topic) ligands and metal ions or metal-based clusters .

- Results: As chemical sensors, luminescent MOFs possess a number of advantages over other luminescent materials. Analyte adsorption within MOF pores allows for its pre-concentration, increasing sensor sensitivity .

-

Visible Light Organophotocatalysts

- Field: Organic Chemistry

- Application: Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

- Method: By varying the donor groups whilst keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified .

- Results: These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

-

In Vivo NIR-II Imaging

-

Fluorophores and Visible Light Organophotocatalysts

- Field: Organic Chemistry

- Application: Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

- Method: The synthesis, characterisation, and application of a library of 26 D–A compounds based on the BTZ group were reported . By varying the donor groups whilst keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified .

- Results: These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

-

Synthesis and Applications in Medicine and Optoelectronic Devices

- Field: Medicinal Chemistry

- Application: Tricyclic 2λ4δ2-benzo[1,2-c:4,5-c’]bis[1,2,5]chalcogenadiazoles and 2λ4δ2-benzo[1,2-d:4,5-d’]bis[1,2,3]thiadiazoles are used for medicinal chemistry purposes and as components of optical devices .

- Method: Several strategies for the preparation of 2λ4δ2-benzo[1,2-c:4,5-c’]bis[1,2,5]thiadiazoles were reported .

- Results: The 2λ4δ2-benzo[1,2-c:4,5-c’]bis[1,2,5]thiadiazole unit provides many donor–acceptor materials with a low band gap .

-

Second Acceptor Material in Efficient Ternary PSCs

-

Fluorophores and Visible Light Organophotocatalysts

- Field: Organic Chemistry

- Application: Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

- Method: The synthesis, characterisation, and application of a library of 26 D–A compounds based on the BTZ group were reported . By varying the donor groups whilst keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified .

- Results: These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

-

Synthesis and Applications in Medicine and Optoelectronic Devices

- Field: Medicinal Chemistry

- Application: Tricyclic 2λ4δ2-benzo[1,2-c:4,5-c’]bis[1,2,5]chalcogenadiazoles and 2λ4δ2-benzo[1,2-d:4,5-d’]bis[1,2,3]thiadiazoles are used for medicinal chemistry purposes and as components of optical devices .

- Method: Several strategies for the preparation of 2λ4δ2-benzo[1,2-c:4,5-c’]bis[1,2,5]thiadiazoles were reported .

- Results: The 2λ4δ2-benzo[1,2-c:4,5-c’]bis[1,2,5]thiadiazole unit provides many donor–acceptor materials with a low band gap .

-

Second Acceptor Material in Efficient Ternary PSCs

- Field: Material Science

- Application: A simple small molecule of 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF), is first used as a second acceptor material to fabricate efficient ternary PSCs .

- Method & Results: Specific methods and results were not provided in the source .

-

In Vivo NIR-II Imaging

Orientations Futures

The design, synthesis, and evaluation of the amplified spontaneous emission (ASE) properties of a series of arylalkynyl-benzo[c][1,2,5]thiadiazole (BTD) and [1,2,5]thiadiazolo[3,4-g]quinoxaline (TDQ) derivatives are described . This represents a step forward in understanding this class of compounds for laser applications .

Propriétés

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3OS/c15-10-2-1-3-11(16)9(10)7-17-14(20)8-4-5-12-13(6-8)19-21-18-12/h1-6H,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJUVJWPIYZOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC3=NSN=C3C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

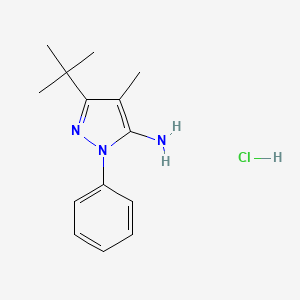

![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)

![2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2686386.png)

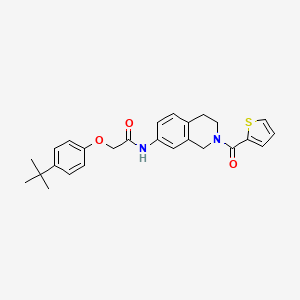

![2-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2686395.png)

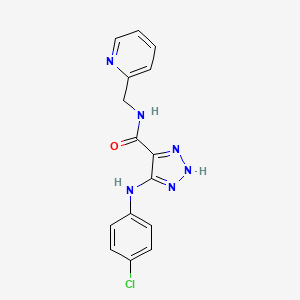

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2686398.png)

![1-((cyanomethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2686399.png)

![(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester](/img/structure/B2686400.png)

![2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686402.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2686405.png)